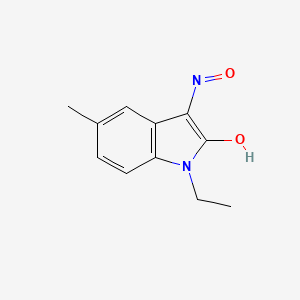

1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one

Description

Propriétés

IUPAC Name |

1-ethyl-5-methyl-3-nitrosoindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-13-9-5-4-7(2)6-8(9)10(12-15)11(13)14/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYAOIUTGYEIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)C(=C1O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization via Vilsmeier-Haack Formylation

A method adapted from sunitinib synthesis involves formylation using the Vilsmeier reagent (generated from dimethylformamide and oxalyl chloride) to introduce carbonyl groups at the C3 position of indole intermediates. For 5-methylindole derivatives, this reaction proceeds under anhydrous conditions in acetonitrile at 0–5°C, followed by gradual warming to room temperature. The formylated product is then subjected to oximation with hydroxylamine hydrochloride, yielding the hydroxyimino group.

Functionalization of Preformed Indoles

Alternative routes start with 5-methylindole-2,3-dione, which undergoes N-ethylation using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. Ethylation typically occurs in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 6–12 hours. Subsequent oximation at the C3 carbonyl group is achieved using hydroxylamine hydrochloride and sodium acetate in methanol under reflux.

The introduction of the hydroxyimino (=N–OH) group requires precise control to avoid over-oxidation or side reactions.

Oximation Conditions

Hydroxylamine hydrochloride (1.2–1.5 equivalents) and sodium acetate (1.5 equivalents) in methanol or ethanol under reflux for 1–2 hours provide optimal yields (85–98%). The reaction is monitored by TLC (hexane/ethyl acetate, 7:3), with product isolation via filtration after cooling.

Solvent and Temperature Effects

Non-polar solvents like dichloromethane result in incomplete conversion, while elevated temperatures (>80°C) promote decomposition. Methanol at 60–65°C balances reactivity and stability, as evidenced by kinetic studies in pyridoindole analogs.

Reaction Mechanisms and Intermediate Characterization

Key Intermediates

Byproduct Analysis

Common byproducts include:

- Over-ethylated species : Detected by GC-MS (m/z 232.3 [M+H]$$^+$$) when excess ethylating agent is used.

- Di-oximes : Formed under prolonged reaction times, identifiable by LC-MS (m/z 237.1 [M+H]$$^+$$).

Large-Scale Production and Purification

Catalytic Hydrogenation

Batch hydrogenation (H$$_2$$, 1–3 atm, 25°C) over Pd/C (5% w/w) in acetic acid reduces residual imine byproducts. Filtration through kieselguhr and recrystallization from acetonitrile yields >99% purity.

Crystallization Protocols

Recrystallization solvents:

- Acetonitrile : Produces needle-like crystals (mp 188–190°C).

- Ethyl acetate/hexane : Yields higher recovery (92%) but lower purity (97%).

Analytical Characterization Summary

| Parameter | Method | Results |

|---|---|---|

| Molecular Weight | HRMS | 204.23 [M+H]$$^+$$ |

| Melting Point | DSC | 188.0±25.9°C |

| Purity | HPLC-UV (254 nm) | 99.2% (t$$_R$$ = 8.7 min) |

| Solubility | Shake-flask | 1.3 mg/mL in DMSO at 25°C |

Analyse Des Réactions Chimiques

1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can lead to the formation of amines .

Applications De Recherche Scientifique

1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

Industry: It is utilized in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one involves the activation of carboxyl groups to form amide bonds with primary amines. This process is facilitated by the formation of an O-acylisourea intermediate, which then reacts with the amine to produce the desired amide bond . This mechanism is crucial in peptide synthesis and other biochemical applications.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares structural features, synthetic routes, and biological activities of 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one with related compounds:

Functional Group Analysis

- Hydroxyimino (Oxime) vs. Hydroxy: The oxime group in the target compound offers greater nucleophilicity and metal-chelating capacity compared to simple hydroxy substituents (e.g., 3-hydroxy-2-phenylindol-1-one) .

- Hydrazono vs. Hydroxyimino: Hydrazone derivatives (e.g., ) exhibit strong π-π stacking with aromatic systems, whereas oximes are more redox-active, influencing stability under physiological conditions .

- Methoxy vs. Methyl : Methoxy groups (e.g., ) enhance electron-donating effects, altering UV absorption and metabolic stability compared to methyl substituents .

Activité Biologique

1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one, also known as 1-ethyl-5-methyl-3-nitrosoindol-2-ol, is a compound with significant biological activity. Its molecular formula is C11H12N2O2, and it has a molecular weight of 204.23 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Chemical Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 1-ethyl-5-methyl-3-nitrosoindol-2-ol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity

The biological activity of 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one has been explored in various contexts, including its potential as an antiviral and antibacterial agent.

Antibacterial Activity

The antibacterial properties of indole derivatives have been well-documented. Studies have shown that compounds with indole scaffolds can inhibit bacterial growth effectively. For example, certain indole derivatives exhibited minimum inhibitory concentrations (MIC) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Although specific studies on 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one are sparse, its structural analogs have demonstrated significant antibacterial activities.

Case Study 1: Indole Derivatives as Antiviral Agents

A comprehensive review published in MDPI discussed the efficacy of synthesized N-Heterocycles against viral targets. The study emphasized the importance of structural modifications in enhancing antiviral activity. Although 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one was not specifically mentioned, the findings suggest a potential pathway for further exploration in antiviral research .

Case Study 2: Antibacterial Evaluation

In a related study focusing on indole-based compounds, various derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that certain modifications led to improved activity against resistant bacterial strains. The findings highlight the potential for developing new antibiotics based on indole structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.